molecular formula C14H8BrClN2OS B3007940 N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide CAS No. 313529-38-3

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide

Cat. No.: B3007940
CAS No.: 313529-38-3
M. Wt: 367.65
InChI Key: RARDZVYESBMZTI-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)but-2-enamide

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the benzothiazole scaffold provides distinct chemical and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDZVYESBMZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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